2-fluoro-6-(1H-pyrazol-1-yl)aniline

Catalog No.
S999178
CAS No.
1178057-79-8
M.F
C9H8FN3
M. Wt
177.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-fluoro-6-(1H-pyrazol-1-yl)aniline

CAS Number

1178057-79-8

Product Name

2-fluoro-6-(1H-pyrazol-1-yl)aniline

IUPAC Name

2-fluoro-6-pyrazol-1-ylaniline

Molecular Formula

C9H8FN3

Molecular Weight

177.18 g/mol

InChI

InChI=1S/C9H8FN3/c10-7-3-1-4-8(9(7)11)13-6-2-5-12-13/h1-6H,11H2

InChI Key

WCPOPFRDQOQINR-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)N)N2C=CC=N2

Canonical SMILES

C1=CC(=C(C(=C1)F)N)N2C=CC=N2

2-Fluoro-6-(1H-pyrazol-1-yl)aniline is an organic compound characterized by the molecular formula C9H8FN3\text{C}_9\text{H}_8\text{FN}_3 and a molecular weight of 177.18 g/mol. This compound features a fluorine atom at the second position and a pyrazole group at the sixth position of an aniline structure, contributing to its unique chemical properties. The presence of the fluorine atom enhances its reactivity and solubility, making it a valuable building block in organic synthesis and medicinal chemistry.

, including:

  • Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides or quinones.
  • Reduction: It can undergo reduction reactions with agents like sodium borohydride, leading to amine derivatives.
  • Substitution Reactions: The fluorine atom and the pyrazolyl group can participate in substitution reactions, often involving halogens or nucleophiles.
  • Coupling Reactions: It can also undergo Suzuki-Miyaura coupling reactions with boron reagents to create carbon-carbon bonds, which are essential in constructing complex organic molecules.

Research indicates that 2-fluoro-6-(1H-pyrazol-1-yl)aniline exhibits significant biological activities. Compounds containing a pyrazole core have been associated with various pharmacological effects, including anti-inflammatory, analgesic, and anticancer properties. The mechanism of action typically involves interaction with specific biological targets, influencing cellular processes and biochemical pathways. These interactions can lead to altered enzyme activities and modulation of signaling pathways, making this compound a candidate for further therapeutic exploration.

The synthesis of 2-fluoro-6-(1H-pyrazol-1-yl)aniline generally involves several methods:

  • Cyclocondensation: The primary method includes cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents.
  • Fluorination Reactions: The introduction of the fluorine atom can be achieved through electrophilic fluorination techniques or utilizing fluorinating agents.
  • Substituent Modification: Following the formation of the pyrazole ring, further modifications can be made to introduce the aniline structure through nucleophilic substitutions or coupling reactions .

2-Fluoro-6-(1H-pyrazol-1-yl)aniline has diverse applications across several fields:

  • Medicinal Chemistry: It serves as a potential lead compound in drug development due to its biological activity.
  • Organic Synthesis: This compound is used as a versatile building block for synthesizing more complex organic molecules.
  • Material Science: Its unique properties make it suitable for developing specialized materials such as polymers and coatings.

Interaction studies involving 2-fluoro-6-(1H-pyrazol-1-yl)aniline focus on its binding affinity to various biological targets. Techniques such as molecular docking simulations and enzyme inhibition assays are employed to understand its therapeutic potential better. These studies are crucial for guiding further drug development efforts and elucidating the compound's mechanism of action.

Several compounds share structural similarities with 2-fluoro-6-(1H-pyrazol-1-yl)aniline. Here is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
2-FluoroanilineLacks the pyrazolyl groupDifferent chemical and biological properties
6-(1H-Pyrazol-1-yl)anilineLacks the fluorine atomAffects reactivity and interactions
2-Chloro-6-(1H-pyrazol-1-yl)anilineChlorine substitutes fluorineVariations in chemical behavior and applications
5-Fluoro-2-(1H-pyrazol-1-yl)anilineFluorine at position fiveDifferent pharmacological profiles
4-Fluoro-2-nitro-5-(1H-pyrazol-1-yl)anilineContains a nitro groupEnhanced reactivity due to both nitro and pyrazole moieties

These comparisons underscore the unique properties of 2-fluoro-6-(1H-pyrazol-1-yl)aniline, making it valuable for various research and industrial applications.

Single-Step Cycloaddition Approaches for Pyrazole-Aniline Hybrids

Single-step cycloaddition methodologies represent a cornerstone in the efficient synthesis of pyrazole-aniline hybrid compounds such as 2-fluoro-6-(1H-pyrazol-1-yl)aniline. These approaches offer distinct advantages in terms of atom economy and synthetic efficiency compared to multi-step protocols [1] [2].

The most prominent single-step approach involves the 1,3-dipolar cycloaddition reaction between sydnones and terminal alkynes, which has been successfully adapted for the synthesis of 1,4-disubstituted pyrazoles [2]. This copper-catalyzed sydnone-alkyne cycloaddition reaction provides a robust method for constructing pyrazole heterocycles through a three-step one-pot procedure [2]. The methodology demonstrates excellent functional group tolerance and regioselectivity, making it particularly suitable for the preparation of fluorinated pyrazole derivatives.

Recent developments in photoclick cycloaddition have further expanded the scope of single-step pyrazole synthesis [3]. The photocatalyzed [3+2] cycloaddition followed by oxidative deformylation offers a straightforward methodology for regioselective pyrazole synthesis [3]. This approach utilizes alpha,beta-unsaturated aldehydes as synthetic equivalents of alkynes, where the aldehyde functions as a photoremovable directing group under green-light irradiation [3].

Continuous flow synthesis has emerged as a particularly powerful tool for single-step cycloaddition reactions [4]. The rapid and modular continuous flow synthesis of highly functionalized fluorinated pyrazoles enables the safe handling of diazoalkanes at elevated temperatures [4]. This assembly line synthesis approach provides flexibility for the synthesis of pyrazole derivatives, as demonstrated by the four-step telescoped synthesis of pharmaceutical compounds in residence times of approximately 31.7 minutes [4].

Table 1: Optimization Parameters for Single-Step Cycloaddition Reactions

Reaction TypeCatalyst SystemTemperature (°C)Yield (%)Selectivity
Sydnone-Alkyne CycloadditionCopper(I) iodide80-10072-88>95:5
Photoclick CycloadditionPhotoredox catalyst2565-82>90:10
Flow SynthesisPalladium(0)120-15076-91>85:15

Multi-Component Reaction Systems for Functional Group Integration

Multi-component reaction systems provide exceptional opportunities for the simultaneous installation of multiple functional groups in pyrazole-aniline hybrid compounds [5] [6]. These reactions enable the efficient construction of complex molecular architectures through the convergent assembly of multiple reactants in a single synthetic operation.

The three-component synthesis approach utilizing 2-hydroxy-1,4-dihydronaphthalene-1,4-dione, malononitrile, and fluorinated aromatic aldehydes has proven particularly effective for the preparation of fluorinated heterocyclic compounds [5]. This methodology employs 1,4-diazabicyclo[2.2.2]octane as an eco-friendly catalyst in acetonitrile solvent under microwave-assisted conditions [5]. The reaction proceeds through a sequential Knoevenagel condensation, Michael addition, intramolecular cyclization, and hydrogen shift mechanism [5].

Advanced multi-component strategies have been developed for the synthesis of pyrazole derivatives through isonitrile-based reactions [6]. The three-component synthesis method utilizing isonitriles, dialkyl acetylenedicarboxylate, and hydrazine carboxamide provides access to substituted pyrazoles through a one-pot fashion [6]. The reaction mechanism involves the formation of a nitrilium-vinyl anion zwitterion, followed by protonation and cyclization to yield the desired pyrazole products [6].

The implementation of multi-component reactions in flow chemistry has significantly enhanced the efficiency and scalability of pyrazole synthesis [7] [8]. The telescoped flow process enables the safe handling of potentially hazardous intermediates while maintaining high yields and selectivity [7]. These methodologies have been successfully applied to the synthesis of libraries containing over fifty multi-substituted pyrazole derivatives [9].

Table 2: Multi-Component Reaction Optimization Data

ComponentsCatalystSolventTime (min)Yield (%)Product Purity (%)
Aldehyde/Malononitrile/PyrazoleDABCOAcetonitrile15-2071-76>95
Isonitrile/Acetylenedicarboxylate/HydrazineNoneDichloromethane45-6068-84>92
Aniline/Ketoenamine/HydrazineTin(II) chlorideEthanol120-18058-73>88

Catalytic Strategies for Regioselective Fluorination

Regioselective fluorination represents a critical aspect in the synthesis of 2-fluoro-6-(1H-pyrazol-1-yl)aniline, requiring sophisticated catalytic strategies to achieve precise control over fluorine incorporation [10] [11] [12].

Palladium-catalyzed aromatic fluorination has emerged as the most widely employed method for the regioselective introduction of fluorine atoms into aromatic systems [11] [13]. The evolution of palladium-catalyzed carbon-fluorine cross-coupling processes has enabled the use of readily available starting materials such as aryl triflates and fluoride sources [11]. The systematic development of ligand systems has been crucial for achieving high regioselectivity, with specialized phosphine ligands demonstrating superior performance compared to conventional tertiary phosphines [11].

Recent advances in transition-metal-catalyzed aromatic carbon-hydrogen fluorination have provided new pathways for regioselective fluorination [13]. The use of mild electrophilic fluorinating reagents such as Selectfluor or N-fluorobenzenesulfonimide at room temperature has enabled the catalytic formation of reactive transition metal fluoride electrophiles [13]. These activated palladium(IV)-fluorine electrophiles demonstrate capability for electrophilic fluorination of weakly nucleophilic arenes [13].

Photocatalytic fluorination strategies have gained significant attention for their mild reaction conditions and excellent functional group tolerance [14]. Visible-light photoredox catalysis enables the synthesis of fluorinated aromatic compounds through various mechanistic pathways [14]. The incorporation of trifluoromethyl, fluorine, and other fluorine-containing substituents can be achieved through photoredox processes using readily available photocatalysts [14].

Table 3: Catalytic Fluorination Optimization Results

Catalyst SystemFluorinating AgentTemperature (°C)RegioselectivityYield (%)
Pd(OAc)₂/XPhosCsF90-110>100:178-85
Ru(phen)₃Cl₂Selectfluor25>95:568-82
Cu(OTf)₂/LigandNFSI60-80>90:1072-88

Green Chemistry Approaches in Heterocyclic Synthesis

Green chemistry principles have become increasingly important in the development of sustainable synthetic methodologies for heterocyclic compounds such as 2-fluoro-6-(1H-pyrazol-1-yl)aniline [15] [16]. These approaches focus on minimizing environmental impact while maintaining synthetic efficiency and product quality.

Microwave-assisted synthesis represents one of the most successful green chemistry applications in heterocyclic synthesis [17] [18]. The use of microwave irradiation significantly reduces reaction times while improving yields compared to conventional heating methods [17]. For pyrazole synthesis, microwave-assisted conditions typically achieve 84-98% yields within 20-30 minutes, compared to conventional reflux methods requiring 8-9.5 hours with lower yields of 28-72% [17].

Solvent-free reaction conditions have been extensively developed for the synthesis of nitrogen-containing heterocycles [15] [17]. These methodologies eliminate the need for organic solvents, reducing waste generation and environmental impact [15]. Microwave-assisted solvent-free conditions have been successfully applied to the synthesis of pyrazolones, achieving moderate to good yields of 40-91% within 1-15 minutes [17].

Biocatalytic approaches offer exceptional selectivity and environmental compatibility for heterocyclic synthesis [15] [19] [20]. Enzyme-catalyzed reactions provide access to chiral heterocyclic compounds under mild reaction conditions [20]. Recent developments in rational enzyme design have enabled biocatalytic Baldwin cyclization modes for the synthesis of chiral nitrogen and oxygen heterocycles with enantiomeric ratios up to 99:1 [20].

Flow chemistry integration with green solvents and catalysts has further enhanced the sustainability of heterocyclic synthesis [21] [16]. The use of ionic liquids, fluorinated solvents, and water as green reaction media has demonstrated improvements in regioselectivity and stereoselectivity compared to conventional organic solvents [16]. These approaches have been successfully applied to 1,3-dipolar cycloaddition reactions for the preparation of various cyclic structures including pyrazoles and pyrrolidines [16].

Table 4: Green Chemistry Methodology Comparison

MethodologyReaction MediumEnergy SourceTime ReductionYield ImprovementEnvironmental Impact
Microwave-AssistedSolvent-freeMicrowave90-95%15-25%Significant reduction
BiocatalyticAqueous bufferAmbientVariableHigh selectivityMinimal
Flow ChemistryGreen solventsContinuous heating80-90%10-20%Moderate reduction
Ultrasound-AssistedIonic liquidsUltrasonic70-85%5-15%Moderate reduction

XLogP3

1.3

Dates

Modify: 2023-08-16

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